2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, specifically known as C.I. Direct Black 19, disodium salt . This compound is characterized by its multiple azo groups, which contribute to its strong chromophoric properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- involves multiple steps, primarily focusing on the diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with 2,2’-disulfo[1,1’-biphenyl]-4-yl. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure high yield and purity. The final product is often isolated through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogenating agents and nitrating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining procedures for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in textile dyeing and printing, as well as in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt: Known for its use in dyeing and staining applications.
1,5-Naphthalenedisulfonic acid: Used in the production of dyes and pigments.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4’-[(2,4-diaminophenyl)azo]-2,2’-disulfo[1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)- stands out due to its multiple azo groups, which provide enhanced chromophoric properties and make it highly effective in applications requiring strong and stable colors .
Properties
CAS No. |
41601-42-7 |
---|---|
Molecular Formula |
C34H27N9O13S4 |
Molecular Weight |
897.9 g/mol |
IUPAC Name |
4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfophenyl]-3-sulfophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C34H27N9O13S4/c35-18-6-11-25(24(36)14-18)41-39-20-7-9-22(26(15-20)57(45,46)47)23-10-8-21(16-27(23)58(48,49)50)40-42-32-28(59(51,52)53)12-17-13-29(60(54,55)56)33(34(44)30(17)31(32)37)43-38-19-4-2-1-3-5-19/h1-16,44H,35-37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) |
InChI Key |
VDWMNNKUAIQLHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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